1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Description
1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H26N4O6 and its molecular weight is 478.505. The purity is usually 95%.
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Scientific Research Applications
Quinazoline Derivatives Synthesis
- Quinazolinone and quinazolinedione derivatives, including compounds like the one , have been synthesized and studied for their pharmacological properties. For instance, the synthesis of ten quinazolinediones, some of which were previously isolated from Mexican Zanthoxylum species, highlights the compound's relevance in pharmacological research (Rivero, Espinoza, & Somanathan, 2004).
Chemical Reactions and Properties
- Studies on various chemical reactions involving quinazoline-2,4-diones provide insight into the chemical properties and potential applications of these compounds. For example, research on the synthesis and reactions of spiro(benzo[h]quinazoline-5,1′-cyclohexane) derivatives sheds light on the complex chemical behavior of quinazoline derivatives (Markosyan, Kuroyan, Dilanyan, & Shirkhanyan, 1996).
Potential Biological Activities
- The compound's structural similarity to known quinazoline-2,4-diones suggests potential biological activities, as these compounds are often studied for their biological properties. For instance, research on the synthesis and herbicidal evaluation of triketone-containing quinazoline-2,4-diones highlights the potential for agricultural applications (Wang, Lin, Cao, Yang, Chen, Hao, Yang, & Yang, 2014).
Synthesis and Characterization
- The synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, including compounds structurally related to the one , have been a topic of research, indicating an interest in developing new compounds with potential bioactive properties (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Spectroscopic Studies
- Spectroscopic studies, such as those on vibrational spectroscopic (FT-IR and FT-Raman) studies of similar quinazoline derivatives, provide detailed insights into the molecular structure and properties of these compounds, which is essential for understanding their potential applications (Sebastian, Al-Tamimi, El‐Brollosy, El-Emam, Panicker, & Van Alsenoy, 2015).
properties
IUPAC Name |
1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O6/c1-3-33-20-11-10-16(13-21(20)32-2)23-26-22(35-27-23)15-28-19-9-5-4-8-18(19)24(30)29(25(28)31)14-17-7-6-12-34-17/h4-5,8-11,13,17H,3,6-7,12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMYDKAZBITQJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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